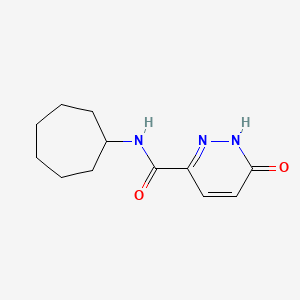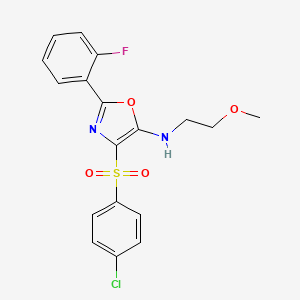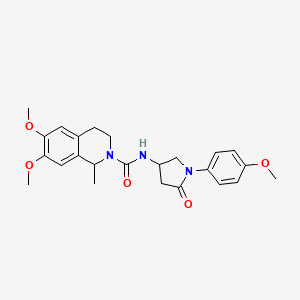
6,7-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to quinoline but the nitrogen atom is in a different position. The compound also contains methoxy groups and a pyrrolidinyl group, which may influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an isoquinoline group, which is a type of nitrogen-containing heterocycle. It also contains methoxy groups (-OCH3) and a pyrrolidinyl group (a five-membered ring containing nitrogen) .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the nitrogen in the isoquinoline group, as well as the methoxy and pyrrolidinyl groups. The electron-donating methoxy groups could potentially make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic isoquinoline group could contribute to its stability, while the methoxy groups could influence its solubility .科学的研究の応用
Synthesis and Pharmacological Properties
Synthesis of Heterocyclic Compounds
Researchers have synthesized novel heterocyclic compounds, including benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone. These compounds exhibit significant analgesic and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity and promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Ligands for Apamin-sensitive Ca2+-activated K+ Channels
Methoxylated tetrahydroisoquinolinium derivatives, including the 6,7-dimethoxy analogues, have been evaluated for their affinity for apamin-sensitive binding sites, showing that certain structural modifications can enhance affinity for these sites. This research could be relevant for neurological applications (Graulich et al., 2006).
Bioisosteric Replacements for Analgesic Properties
A study on bioisosteric replacements in a series of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides showed that replacing the phenyl ring with isosteric heterocycles could increase analgesic activity, particularly with 3-pyridine derivatives. This illustrates the compound's potential as a scaffold for developing new analgesics (Украинец et al., 2016).
Catalytic Syntheses of Heterocyclic Derivatives
The compound has been involved in the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. This research demonstrates the versatility of the compound in synthesizing complex heterocyclic structures, which could have various pharmacological applications (Abdallah et al., 2009).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6,7-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-15-20-13-22(32-4)21(31-3)11-16(20)9-10-26(15)24(29)25-17-12-23(28)27(14-17)18-5-7-19(30-2)8-6-18/h5-8,11,13,15,17H,9-10,12,14H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFOAOJKRIQCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

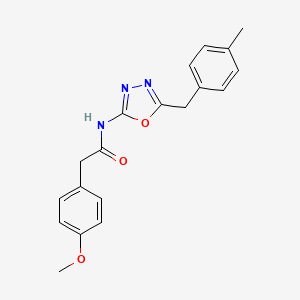
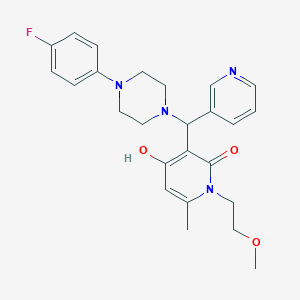
![(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2684920.png)
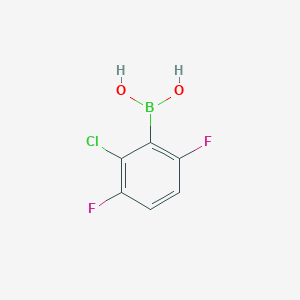
![N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride](/img/structure/B2684924.png)
![N-(2-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2684925.png)
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2684927.png)

![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile](/img/structure/B2684929.png)
![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

